(6-Nitropyridin-3-yl)boronic acid chemical properties
(6-Nitropyridin-3-yl)boronic acid chemical properties
Properties, Reactivity, and Applications in Drug Discovery[1][2][3]
Part 1: Executive Summary & Chemical Profile
(6-Nitropyridin-3-yl)boronic acid (CAS: 1236354-21-4) is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] It serves as a critical scaffold for introducing the 6-nitropyridine moiety, which acts as a precursor to 6-aminopyridines—a privileged structure in kinase inhibitors and GPCR ligands.[1]
This guide addresses the specific challenges associated with this molecule: the electron-deficient nature of the pyridine ring, the incompatibility of the nitro group with organolithium reagents, and the susceptibility of the C-B bond to protodeboronation under basic conditions.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1236354-21-4 |
| Molecular Formula | C₅H₅BN₂O₄ |
| Molecular Weight | 167.92 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1] |
| pKa (Boronic Acid) | ~8.0–8.5 (Estimated; lower than PhB(OH)₂ due to electron-withdrawing nitro group) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Part 2: Critical Reactivity Analysis
To successfully utilize (6-Nitropyridin-3-yl)boronic acid, researchers must understand the electronic push-pull effects governing its stability.
1. The "Nitro Effect" and Protodeboronation
The nitro group at the C6 position is a strong electron-withdrawing group (EWG). While this activates the ring for nucleophilic aromatic substitution (S_NAr), it significantly destabilizes the C-B bond at the C3 position under basic conditions.
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Mechanism: In the presence of strong bases (e.g., NaOH, KOtBu), the boronic acid forms a boronate "ate" complex. The electron deficiency of the pyridine ring facilitates the cleavage of the C-B bond, leading to the formation of nitrobenzene and boric acid (Protodeboronation).
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Implication: Suzuki couplings must utilize mild bases (e.g., K₃PO₄, KF) or anhydrous conditions to mitigate this side reaction.
2. Synthesis Constraints (Lithiation vs. Transition Metal Catalysis)
Unlike simple pyridyl boronic acids, this molecule cannot be synthesized via standard lithium-halogen exchange (e.g., n-BuLi + Triisopropyl borate) because the nitro group is incompatible with organolithium reagents (leading to redox reactions or nucleophilic attack).
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Required Route: Palladium-catalyzed Miyaura Borylation using bis(pinacolato)diboron.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of (6-Nitropyridin-3-yl)boronic acid (via Pinacol Ester)
Objective: Synthesize the boronate ester precursor from 5-bromo-2-nitropyridine, followed by hydrolysis (optional, as the ester is often preferred).
Reagents:
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5-Bromo-2-nitropyridine (1.0 equiv)[1]
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Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
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Potassium Acetate (KOAc, 3.0 equiv)
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Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
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Setup: Charge a dry Schlenk flask with 5-bromo-2-nitropyridine, B₂pin₂, KOAc, and the Pd catalyst.
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Inertion: Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane via syringe.
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide. Note: Do not overheat (>100°C) to prevent decomposition of the nitro group.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.
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Purification: Concentrate the filtrate. The resulting pinacol ester can be used directly or hydrolyzed.
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Hydrolysis (to Free Acid): Treat the ester with NaIO₄ (3 equiv) in THF/H₂O, followed by dilute HCl workup. Caution: Free acid is less stable than the ester.
Protocol B: Optimized Suzuki-Miyaura Coupling
Objective: Cross-coupling (6-Nitropyridin-3-yl)boronic acid with an aryl halide while suppressing protodeboronation.
Reagents:
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Aryl Halide (1.0 equiv)
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(6-Nitropyridin-3-yl)boronic acid (1.2–1.5 equiv)[1]
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Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)
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Base: K₃PO₄ (2.0 equiv) or CsF (2.0 equiv)
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Solvent: DME/H₂O (4:1) or Toluene/H₂O (10:1)
Methodology:
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Degassing: Solvents must be rigorously degassed (sparged with Argon for 20 mins) to prevent oxidative homocoupling and catalyst deactivation.
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Addition: Combine aryl halide, boronic acid, and base in the reaction vessel. Add catalyst last under Argon flow.[2]
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Temperature Control: Heat to 80–90°C . Avoid reflux temperatures (100°C+) if using aqueous bases to minimize hydrolytic deboronation.
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Kinetic Control: High-activity ligands (like XPhos or SPhos) are recommended to ensure the rate of transmetallation exceeds the rate of protodeboronation.
Part 4: Visualization of Reactivity & Workflow
Diagram 1: Structural Reactivity Map
This diagram illustrates the competing reactive sites on the molecule.
Caption: Reactivity profile highlighting the stability trade-offs between the C3-boronic acid and the C6-nitro group.[1]
Diagram 2: Optimized Suzuki Catalytic Cycle
Focusing on the challenge of electron-deficient transmetallation.
Caption: Catalytic cycle emphasizing the critical competition between Transmetallation and Protodeboronation.
Part 5: Handling and Storage Guidelines
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Anhydride Formation: Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This is reversible. If precise stoichiometry is required, convert the material to the pinacol ester or MIDA boronate, or determine purity via quantitative NMR.
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Temperature Sensitivity: Store at 4°C. The nitro group adds thermal instability; do not heat bulk material above 50°C during drying.
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MIDA Boronates as Alternatives: If the free acid proves too unstable for a specific slow reaction, synthesize the MIDA boronate derivative. The MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable free acid low ("Slow Release Strategy").
References
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Synthesis of Pyridyl Boronates: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry. Link
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Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society.[2][3][4] Link
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MIDA Boronates Strategy: Knapp, D. M., et al. (2009).[3] Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[2][3][4] Link
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Nitro-Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[5] (General Reference for Pyridine Reactivity).
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Suzuki Coupling Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
